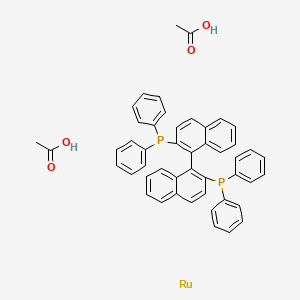

(R)-Ru(OAc)2(BINAP)

CAS No.: 261948-85-0

Cat. No.: VC4878569

Molecular Formula: C48H40O4P2Ru

Molecular Weight: 843.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261948-85-0 |

|---|---|

| Molecular Formula | C48H40O4P2Ru |

| Molecular Weight | 843.8 g/mol |

| IUPAC Name | acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium |

| Standard InChI | InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4); |

| Standard InChI Key | XANQJWCSQJDBEA-UHFFFAOYSA-N |

| SMILES | CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |

| Canonical SMILES | CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identifiers

(R)-Ru(OAc)₂(BINAP) possesses the molecular formula C₄₈H₄₀O₄P₂Ru, with a molar mass of 879.85 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 325146-81-4, 261948-85-0 |

| EC Number | 689-262-0, 815-432-2 |

| IUPAC Name | Bis(acetato)[(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II) |

The BINAP ligand’s axial chirality, derived from the binaphthyl backbone, induces a helical configuration that selectively stabilizes transition states during catalysis .

Structural Dynamics

X-ray crystallography reveals a pseudo-octahedral geometry around the ruthenium center. The two acetate ligands occupy axial positions, while the BINAP ligand’s phosphorus atoms coordinate equatorially, creating a chiral environment . This arrangement ensures optimal substrate binding and hydrogen activation, as demonstrated in density functional theory (DFT) studies .

Synthesis and Catalytic Mechanism

Synthetic Pathways

Applications in Asymmetric Hydrogenation

Geraniol to Citronellol

(R)-Ru(OAc)₂(BINAP) achieves up to 99% conversion in geraniol hydrogenation, producing S-citronellol with 60–87% ee depending on reaction conditions . Comparative data for solvent effects are summarized below:

| Solvent | Conversion (2 h) | Selectivity to Citronellol | ee (%) |

|---|---|---|---|

| Methanol | 99% | 95% | 60 |

| Ethanol | 95% | 94% | 58 |

| 1-Propanol | 90% | 93% | 57 |

| 2-Propanol | 85% | 92% | 56 |

The reaction rate followed the order methanol > ethanol > 1-propanol > 2-propanol, attributed to solvent polarity effects on transition-state stabilization .

Trifluoromethylated Compounds

This catalyst hydrogenates 2-(trifluoromethyl)acrylic acid to optically active 2-(trifluoromethyl)propionic acid, a key intermediate in fluorinated pharmaceuticals . The reaction proceeds at 50 bar H₂ in methanol, yielding 92% ee .

1,1′-Disubstituted Olefins

(R)-Ru(OAc)₂(BINAP) catalyzes the hydrogenation of 1-methyleneindan and 1-methylenetetralins, producing chiral hydrocarbons with >90% ee . These products serve as building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Influence of Reaction Parameters

Hydrogen Pressure

Increasing H₂ pressure accelerates reaction rates and enhances enantioselectivity. For geraniol hydrogenation, elevating pressure from 5 to 40 bar boosted ee from 41% to 87% . Kinetic modeling attributed this to increased surface coverage of hydrogen on the catalyst .

Catalyst Variants

Comparative studies with R-Ru(OAc)₂(T-BINAP) (tetra-methylated BINAP) showed higher enantioselectivity (60% vs. 50% ee) due to steric hindrance altering substrate approach trajectories .

Kinetic Modeling and Mechanistic Validation

A microkinetic model for geraniol hydrogenation was developed, incorporating six elementary steps :

-

Substrate adsorption

-

H₂ dissociation

-

Hydride transfer

-

Proton transfer

-

Product desorption

-

Isomerization

Rate constants (k₁–k₆) were estimated via nonlinear regression, achieving a residual sum of squares (RSS) of 0.012 . The model accurately predicted substrate depletion and ee trends across pressures (R² = 0.98) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume